molecular formula C3H4N4OS B13775751 5-Mercapto-1H-1,2,3-triazole-4-carboxamide

5-Mercapto-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B13775751
M. Wt: 144.16 g/mol
InChI Key: AZMSMQZKBRVUHB-UHFFFAOYSA-N
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Description

5-Mercapto-1H-1,2,3-triazole-4-carboxamide: is a heterocyclic compound that contains sulfur and nitrogen atoms within its structure. This compound is part of the triazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Mercapto-1H-1,2,3-triazole-4-carboxamide typically involves the reaction of 5-mercapto-1,2,3-triazole with carboxamide derivatives. One common method involves the reaction with phosphorus decasulfide (P4S10) under controlled conditions . The reaction conditions, such as temperature and solvent, are crucial for achieving high yields and purity of the product.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures efficient production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions: 5-Mercapto-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the mercapto group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The mercapto group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Substituted triazole derivatives with various functional groups.

Scientific Research Applications

Chemistry: 5-Mercapto-1H-1,2,3-triazole-4-carboxamide is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of new materials with unique properties.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting enzymes involved in various metabolic pathways, making it a candidate for drug development.

Medicine: The compound’s ability to interact with biological targets has led to its investigation as a potential therapeutic agent. It is being explored for its antiviral, antibacterial, and anticancer properties .

Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. Its unique chemical properties make it valuable in the development of new products.

Mechanism of Action

The mechanism of action of 5-Mercapto-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: 5-Mercapto-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of both mercapto and carboxamide functional groups. This combination allows for a wide range of chemical modifications and interactions, making it a versatile compound in scientific research and industrial applications.

Properties

Molecular Formula

C3H4N4OS

Molecular Weight

144.16 g/mol

IUPAC Name

5-sulfanylidene-1,2-dihydrotriazole-4-carboxamide

InChI

InChI=1S/C3H4N4OS/c4-2(8)1-3(9)6-7-5-1/h(H2,4,8)(H2,5,6,7,9)

InChI Key

AZMSMQZKBRVUHB-UHFFFAOYSA-N

Canonical SMILES

C1(=NNNC1=S)C(=O)N

Origin of Product

United States

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